molecular formula C10H11N3O B573468 Acetyl-(3-methylanilino)cyanamide CAS No. 191028-18-9

Acetyl-(3-methylanilino)cyanamide

Cat. No.: B573468
CAS No.: 191028-18-9
M. Wt: 189.218
InChI Key: VKBRWUJYSGEILP-UHFFFAOYSA-N
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Description

N-Cyano-N’-(3-methylphenyl)acetohydrazide is an organic compound with the molecular formula C10H11N3O It is a derivative of hydrazide and contains both cyano and acetohydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-N’-(3-methylphenyl)acetohydrazide typically involves the reaction of cyanoacetylhydrazine with 3-methylbenzaldehyde. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for N-Cyano-N’-(3-methylphenyl)acetohydrazide are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N’-(3-methylphenyl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with N-Cyano-N’-(3-methylphenyl)acetohydrazide include:

    Aldehydes and Ketones: For condensation reactions.

    Acids and Bases: To catalyze cyclization and substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from reactions involving N-Cyano-N’-(3-methylphenyl)acetohydrazide include various heterocyclic compounds, hydrazones, and substituted derivatives .

Scientific Research Applications

N-Cyano-N’-(3-methylphenyl)acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Cyano-N’-(3-methylphenyl)acetohydrazide involves its interaction with various molecular targets. The cyano and acetohydrazide groups allow it to participate in nucleophilic and electrophilic reactions, leading to the formation of stable complexes with biological molecules. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N’-(4-methylphenyl)acetohydrazide
  • N-Cyano-N’-(3-chlorophenyl)acetohydrazide
  • N-Cyano-N’-(3-nitrophenyl)acetohydrazide

Uniqueness

N-Cyano-N’-(3-methylphenyl)acetohydrazide is unique due to the presence of the 3-methylphenyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and biological activity .

Properties

CAS No.

191028-18-9

Molecular Formula

C10H11N3O

Molecular Weight

189.218

IUPAC Name

acetyl-(3-methylanilino)cyanamide

InChI

InChI=1S/C10H11N3O/c1-8-4-3-5-10(6-8)12-13(7-11)9(2)14/h3-6,12H,1-2H3

InChI Key

VKBRWUJYSGEILP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NN(C#N)C(=O)C

Synonyms

Acetic acid, 1-cyano-2-(3-methylphenyl)hydrazide

Origin of Product

United States

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